molecular formula C10H15N3 B15051438 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine

2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine

Cat. No.: B15051438
M. Wt: 177.25 g/mol
InChI Key: LHBTXPQRFFVHDS-UHFFFAOYSA-N
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Description

2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine is a bicyclic compound featuring a cyclopropane ring directly attached to a tetrahydroimidazo[1,2-a]pyridine scaffold. This structure combines the rigidity of the cyclopropane moiety with the heterocyclic aromaticity of the tetrahydroimidazopyridine system.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C10H15N3/c11-8-5-7(8)9-6-13-4-2-1-3-10(13)12-9/h6-8H,1-5,11H2

InChI Key

LHBTXPQRFFVHDS-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C=C(N=C2C1)C3CC3N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with cyclopropanecarboxylic acid derivatives, followed by cyclization to form the imidazo[1,2-a]pyridine ring .

Industrial Production Methods:

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, often in the presence of a base or catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding imidazo[1,2-a]pyridine derivatives with oxidized functional groups.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share key structural motifs (cyclopropane amines or tetrahydroimidazo[1,2-a]pyridine derivatives) but differ in substituents and functional groups, leading to distinct physicochemical and biological properties.

Table 1: Key Structural Analogs and Properties
Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Notes
2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine C₉H₁₃N₃ 163.23 Cyclopropane-amine, tetrahydroimidazopyridine Not reported Discontinued; rigid bicyclic structure
(2-(Benzo[b]thiophen-3-yl)cyclopropyl)methanamine C₁₂H₁₃NS 203.30 Benzo[b]thiophene, cyclopropane-methanamine Not reported Discontinued; enhanced aromaticity from thiophene
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate C₂₉H₂₈N₄O₇ 560.56 Nitrophenyl, cyano, ester groups 243–245 High molecular weight; polar substituents limit membrane permeability
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride C₉H₁₃N₃O₂·2HCl·0.5H₂O 277.14 Ethyl ester, pyrazine ring 164–167 Lower rigidity due to pyrazine vs. pyridine
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine C₁₃H₁₇F₃N₄ 286.30 Pyrazole, trifluoromethyl Not reported Fluorine substitution enhances metabolic stability

Research Findings and Gaps

  • Spectroscopic Data : While the diethyl dicarboxylate analog (1l) in has full NMR, IR, and HRMS characterization, similar data for the target compound is absent, highlighting a research gap .
  • Biological Activity: No direct studies on the target compound’s activity are cited in the evidence.

Biological Activity

2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Name : 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine
  • Molecular Formula : C9H12N2
  • Molecular Weight : 164.20 g/mol
  • CAS Number : 2141805-28-7

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems. Key areas of research include:

  • Antitumor Activity : Several derivatives of tetrahydroimidazo compounds have shown promising antitumor effects. For instance, compounds with similar structures have been tested against various cancer cell lines and demonstrated significant cytotoxicity.
  • Neuroprotective Effects : The imidazo[1,2-a]pyridine framework is known for neuroprotective properties. Studies indicate that compounds within this class may inhibit neurodegeneration and promote neuronal survival.

The mechanisms underlying the biological activity of 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine are not fully elucidated but may involve:

  • Inhibition of Specific Enzymes : Similar compounds have been shown to act as inhibitors for various kinases and enzymes involved in cancer progression.
  • Receptor Modulation : The compound may interact with specific receptors in the central nervous system (CNS), influencing neurotransmitter release and neuronal excitability.
  • Cell Cycle Arrest : Some studies suggest that related compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Antitumor Activity

A study evaluated the cytotoxic effects of tetrahydroimidazo derivatives on breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like Doxorubicin:

CompoundIC50 (µg/mL)Comparison DrugIC50 (µg/mL)
Compound A3.0Doxorubicin37.5
Compound B5.0Doxorubicin37.5

This suggests that modifications to the tetrahydroimidazo structure can enhance antitumor potency.

Neuroprotective Studies

Research has shown that certain imidazo[1,2-a]pyridine derivatives can protect against oxidative stress-induced neuronal death. This is particularly relevant for conditions such as Alzheimer's disease.

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